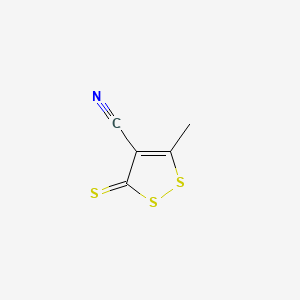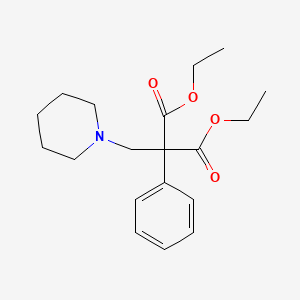
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- typically involves the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products.
Industrial Production Methods
While specific industrial production methods for 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the sulfur atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted dithiole derivatives.
Aplicaciones Científicas De Investigación
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- involves its ability to release hydrogen sulfide (H2S), a gaseous signaling molecule. H2S regulates various physiological functions, including cardiovascular, immune, and nervous system activities . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2-Dithiole-3-thione, 5-methyl-: Another sulfur-containing heterocycle with similar reactivity and applications.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: A related compound used in similar research and industrial applications.
Uniqueness
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- is unique due to its specific structure, which allows it to release hydrogen sulfide efficiently. This property makes it particularly valuable in research focused on H2S signaling and its therapeutic potential .
Propiedades
Número CAS |
24045-79-2 |
|---|---|
Fórmula molecular |
C5H3NS3 |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
3-methyl-5-sulfanylidenedithiole-4-carbonitrile |
InChI |
InChI=1S/C5H3NS3/c1-3-4(2-6)5(7)9-8-3/h1H3 |
Clave InChI |
KTVBKXXSYLZOSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)SS1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)







![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)

![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
